![molecular formula C8H12ClN5 B13544605 1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride](/img/structure/B13544605.png)
1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride is a compound belonging to the class of bipyrazoles. Bipyrazoles are heterocyclic compounds containing two pyrazole rings. This specific compound is characterized by the presence of two methyl groups and an amine group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride typically involves the following steps:
Formation of the Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Coupling of Pyrazole Rings: The next step is the coupling of two pyrazole rings. This can be done using a coupling agent such as a halogenated compound or through a cyclization reaction.
Introduction of Methyl Groups: Methyl groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function by binding to the active site or allosteric sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-dimethyl-1H,1’H-[3,3’-bipyrazol]-5-aminehydrochloride
- 1,1’-dimethyl-1H,1’H-[4,4’-bipyrazol]-5-aminehydrochloride
Comparison
Compared to its analogs, 1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride exhibits unique properties due to the specific positioning of the pyrazole rings and the amine group. This unique structure can result in different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H12ClN5 |
|---|---|
Molekulargewicht |
213.67 g/mol |
IUPAC-Name |
2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H11N5.ClH/c1-12-5-6(4-10-12)7-3-8(9)13(2)11-7;/h3-5H,9H2,1-2H3;1H |
InChI-Schlüssel |
IJVCWZFXCPGWTH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=NN(C(=C2)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




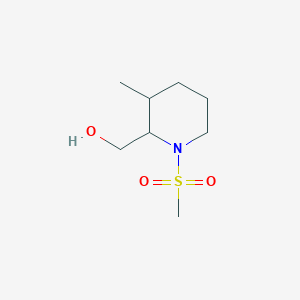
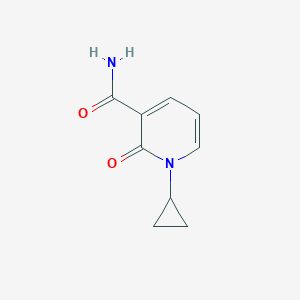
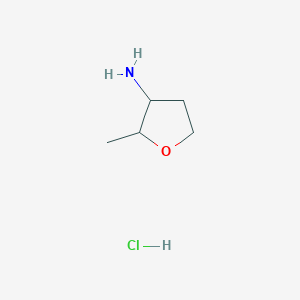
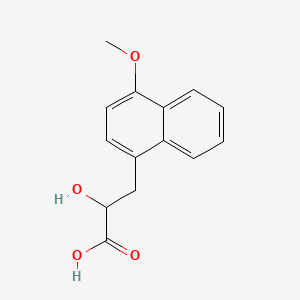
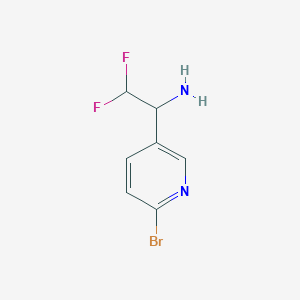

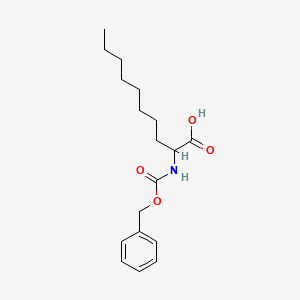
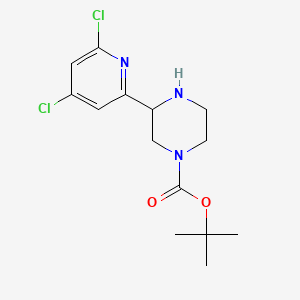
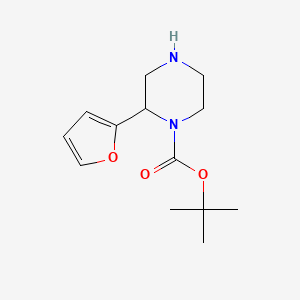
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine](/img/structure/B13544593.png)

![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
